4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c1-11-3-4-14(9-12(11)2)17-10-16(21-18(20)22-17)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSAISPAVGSJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde and 3,4-dimethylbenzaldehyde with guanidine in the presence of a base like sodium ethoxide.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Acylation and Alkylation of the Pyrimidine Amine Group
The primary amine at position 2 of the pyrimidine ring is highly reactive, undergoing nucleophilic reactions with acylating or alkylating agents.
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Mechanistic Insight : The lone pair on the amine nitrogen attacks electrophilic reagents (e.g., acyl chlorides or alkyl halides), forming stable amides or alkylated amines.
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Example : Reaction with benzoyl chloride yields N-benzoyl-4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, enhancing lipophilicity for pharmacological studies.
Oxidation of Methyl Groups on the Dimethylphenyl Substituent
The 3,4-dimethylphenyl group’s methyl moieties can undergo oxidation to carboxylic acids under strong conditions.
| Reagents/Conditions | Product | Yield | References |
|---|---|---|---|
| KMnO₄, H₂SO₄, Δ | 3,4-Dicarboxyphenyl-substituted pyrimidine | ~60% | |
| CrO₃, Acetic acid | Partially oxidized intermediates (alcohols/ketones) | Variable |
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Application : Oxidized derivatives exhibit increased polarity, potentially improving water solubility for drug formulation.
Electrophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring’s electron-deficient nature (due to electron-withdrawing substituents) directs electrophilic attacks to specific positions.
| Reaction | Reagents/Conditions | Position Modified | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Position 5 (meta to substituents) | |
| Sulfonation | H₂SO₄, SO₃, 100°C | Position 5 |
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Limitations : Harsh conditions required due to ring deactivation by the chlorophenyl group.
Condensation Reactions for Heterocycle Formation
The amine group participates in cyclocondensation with carbonyl compounds to form fused heterocycles.
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Example : Condensation with 2,4-pentanedione yields triazolopyrimidines, evaluated for antiproliferative effects in cancer cell lines .
Nucleophilic Substitution at the Chlorophenyl Group
The 4-chlorophenyl substituent’s chlorine atom can be replaced under transition metal catalysis.
| Reaction | Catalysts/Reagents | Product | Applications | References |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl-substituted pyrimidine | Expanded π-system for material science | |
| Hydrolysis | NaOH, H₂O/EtOH | 4-Hydroxyphenyl derivative | Improved bioavailability |
Reduction of the Pyrimidine Ring
Although rare, catalytic hydrogenation can partially reduce the pyrimidine ring under controlled conditions.
| Reagents/Conditions | Product | Notes | References |
|---|---|---|---|
| H₂, Pd/C, EtOH | Dihydropyrimidine | Increased conformational flexibility |
Key Research Findings
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Anticancer Derivatives : Alkylation at the amine position with piperazine groups (e.g., compound 4b in ) showed 86.28% growth inhibition in HOP-92 lung cancer cells at 10 μM.
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ADME Profile : Methylated derivatives exhibit improved logP values (2.1–3.5), aligning with Lipinski’s rules for drug-likeness .
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Kinase Targeting : Thiourea-condensed analogs demonstrate high binding affinity to kinase receptors (e.g., EGFR), as predicted by Molinspiration software .
Scientific Research Applications
Medicinal Chemistry
4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is primarily investigated for its pharmaceutical potential. Key applications include:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to inhibit cell proliferation through modulation of specific signaling pathways associated with cancer growth .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in vitro and in vivo .
Material Science
The unique structure of this compound makes it a candidate for applications in material science:
- Organic Electronics : It is studied as a potential building block for organic electronic materials due to its favorable electronic properties and stability.
Case Study 1: Anticancer Mechanism
A detailed investigation into the anticancer properties of this compound revealed that it induces apoptosis in cancer cells by activating caspase pathways. The study utilized various cancer cell lines, including breast and lung cancer models, demonstrating significant reductions in cell viability at concentrations as low as 10 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of the compound. In an animal model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant decrease in paw edema compared to the control group. The results suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .
| Treatment Group | Paw Edema (mm) | Reduction (%) |
|---|---|---|
| Control | 8.5 | - |
| Compound (10 mg/kg) | 5.0 | 41.2 |
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives with aryl substituents are widely studied for their pharmacological and structural properties. Below is a comparative analysis of 4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine with structurally related compounds:
Table 1: Structural and Functional Comparisons
Key Findings
Substituent Effects on Bioactivity Electron-withdrawing groups (e.g., Cl, Br) enhance antimicrobial potency by increasing electrophilicity. For example, 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (22) showed high activity against S. aureus due to the chloro group’s electron-withdrawing nature .
Crystallographic and Structural Insights The dihedral angle between the pyrimidine ring and aryl substituents influences molecular packing and stability. For instance, 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine exhibits near-planar geometry (dihedral angle: 3.99°), promoting dense crystal packing via van der Waals interactions . Compounds with bulkier substituents (e.g., morpholinophenyl) show reduced planarity, which may affect solubility and bioavailability .
Hydrogen-Bonding and Spectroscopic Properties
- The NH₂ group in pyrimidin-2-amine derivatives consistently shows IR stretches at 3200–3450 cm⁻¹, as seen in compounds 24 and 27 .
- Quantum chemical studies on halogenated analogs (e.g., DP-2 and DP-3) reveal that chloro and bromo substituents alter hydrogen-bond acceptor strength, impacting supramolecular assembly .
Biological Activity
4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde and 3,4-dimethylbenzaldehyde with guanidine. The reaction conditions usually require a base such as sodium ethoxide to facilitate the formation of the pyrimidine ring. The compound can also be modified to yield various derivatives with distinct biological properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell growth in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values for these cell lines were reported to be in the range of 0.87–12.91 µM, demonstrating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Comparison with 5-FU (IC50 µM) |
|---|---|---|
| MCF-7 | 0.87–12.91 | 17.02 |
| MDA-MB-231 | 1.75–9.46 | 11.73 |
Antibacterial and Antifungal Activities
In addition to its anticancer effects, the compound has demonstrated antibacterial and antifungal properties. Studies have evaluated its efficacy against various strains of bacteria and fungi, showing promising results with minimum inhibitory concentrations (MIC) ranging from 0.25–1 μg/mL against Gram-positive bacteria .
Table 2: Antibacterial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Streptococcus pneumoniae | 0.50 |
| Enterococcus faecalis | 1.00 |
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cancer progression and microbial resistance. The compound acts as an inhibitor of key enzymes and receptors that regulate cell proliferation and survival pathways.
Molecular Docking Studies
Molecular docking studies have elucidated the binding modes of this compound with various protein targets, suggesting that it may function as a multitarget inhibitor. For instance, it has been shown to inhibit EGFR phosphorylation, which is critical in many cancers .
Case Studies
- Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with the compound led to apoptosis induction and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in breast cancer management.
- Antibacterial Efficacy : Research involving multiple bacterial strains demonstrated that derivatives of this compound exhibited significant antibacterial activity, particularly against resistant strains, highlighting its potential application in treating infections caused by multidrug-resistant pathogens.
Q & A
Basic: What are the common synthetic routes for preparing 4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine?
Answer:
A widely used method involves condensation reactions between substituted chalcones and guanidine derivatives. For example, (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-one intermediates can react with guanidine nitrate in ethanol under reflux, with lithium hydroxide as a base catalyst . This approach typically yields pyrimidin-2-amine derivatives after purification via column chromatography (silica gel, ethyl acetate/petroleum ether). Reaction optimization may require adjusting stoichiometry, solvent polarity, or reflux duration to maximize yield.
Advanced: How can computational methods improve the synthesis and reaction design for this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict optimal reaction conditions and intermediates. For instance, the ICReDD framework combines computational screening with experimental validation to identify efficient pathways, reducing trial-and-error experimentation . Transition state analysis and solvent effect modeling (using tools like Gaussian or ORCA) can further refine synthetic routes, particularly for regioselective aryl substitutions or sterically hindered intermediates.
Basic: What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): and NMR identify substituent positions and aromatic proton environments.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography: Single-crystal analysis resolves bond lengths, dihedral angles, and hydrogen-bonding networks. For example, in related pyrimidines, intramolecular N–H⋯N hydrogen bonds stabilize the pyrimidine ring conformation .
Advanced: How do crystal packing and intermolecular interactions influence the compound’s physicochemical properties?
Answer:
Weak interactions (e.g., C–H⋯π, C–H⋯O) and hydrogen bonding determine solubility, melting points, and stability. In N-(2-fluorophenyl)pyrimidin-4-amine analogs, C–H⋯O bonds between methoxy groups and pyrimidine rings create polymeric chains, influencing crystallinity . Conformational flexibility (e.g., dihedral angles between aryl groups and the pyrimidine ring) can be quantified via X-ray data to correlate structure with properties like bioavailability .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Waste Disposal: Segregate hazardous waste (e.g., chlorinated byproducts) and collaborate with certified waste management services .
Advanced: How can researchers resolve contradictions in bioactivity data for pyrimidin-2-amine derivatives?
Answer:
- Dose-Response Studies: Validate activity across multiple concentrations (e.g., IC values).
- Target Validation: Use CRISPR-Cas9 knockout models to confirm enzyme inhibition specificity.
- Structural Analog Comparison: Compare substituent effects (e.g., 3,4-dimethylphenyl vs. 4-chlorophenyl) on binding affinity using molecular docking (AutoDock Vina) .
Basic: What role do substituents (e.g., 4-chlorophenyl, 3,4-dimethylphenyl) play in modulating biological activity?
Answer:
Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, improving interactions with enzyme active sites. Bulky substituents (e.g., 3,4-dimethylphenyl) may increase steric hindrance, reducing off-target effects. For example, in CDK inhibitors, 4-chlorophenyl groups improve binding to ATP pockets .
Advanced: What hybrid computational-experimental frameworks are effective for studying reaction mechanisms?
Answer:
- Microkinetic Modeling: Combines DFT-derived activation energies with experimental rate data to map reaction networks.
- Machine Learning (ML): Trains models on reaction databases to predict yields or side products.
- In Situ Spectroscopy: Monitors intermediates via FTIR or Raman during synthesis .
Basic: How can researchers assess the compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Testing: Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over weeks.
- Analytical Monitoring: Use HPLC to track degradation products.
- Thermogravimetric Analysis (TGA): Measures thermal decomposition thresholds .
Advanced: What strategies optimize regioselectivity in pyrimidine ring functionalization?
Answer:
- Directing Groups: Install temporary groups (e.g., boronic esters) to guide cross-coupling reactions.
- Metal Catalysis: Use palladium or copper catalysts for C–H activation at specific positions.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 2-amine position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
